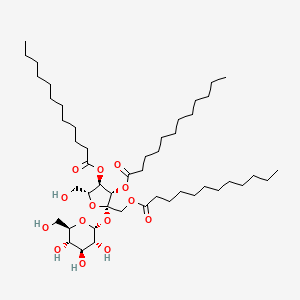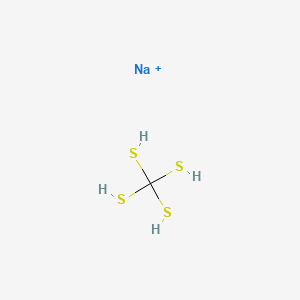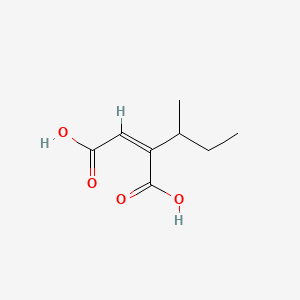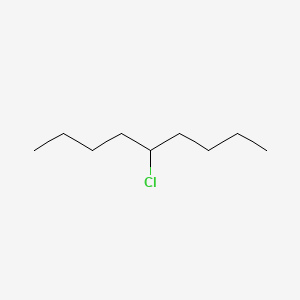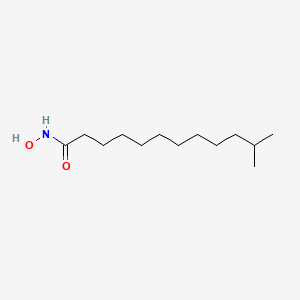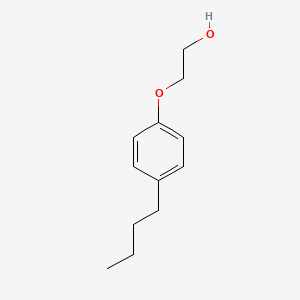
2-(4-Butylphenoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Butylphenoxy)ethanol is an organic compound with the molecular formula C12H18O2. It is a type of phenoxyethanol, characterized by the presence of a butyl group attached to the phenyl ring. This compound is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenoxy)ethanol typically involves the reaction of 4-butylphenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
4-Butylphenol+Ethylene oxide→this compound
The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction temperature is maintained at around 100-150°C to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. The use of continuous reactors and advanced separation techniques such as distillation and crystallization ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Butylphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-butylbenzaldehyde or 4-butylbenzoic acid.
Reduction: Formation of 4-butylphenol.
Substitution: Formation of 2-(4-butylphenoxy)ethyl chloride or bromide.
Aplicaciones Científicas De Investigación
2-(4-Butylphenoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Butylphenoxy)ethanol involves its interaction with cellular membranes and proteins. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also interacts with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects.
Comparación Con Compuestos Similares
2-(4-Butylphenoxy)ethanol can be compared with other phenoxyethanol derivatives such as:
Phenoxyethanol: Lacks the butyl group, making it less hydrophobic.
2-(4-sec-Butylphenoxy)ethanol: Similar structure but with a sec-butyl group, leading to different steric effects.
2-(4-tert-Butylphenoxy)ethanol: Contains a tert-butyl group, resulting in increased steric hindrance and different reactivity.
The presence of the butyl group in this compound imparts unique hydrophobic properties, making it more effective in certain applications compared to its analogs.
Propiedades
Número CAS |
84320-88-7 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
2-(4-butylphenoxy)ethanol |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-11-5-7-12(8-6-11)14-10-9-13/h5-8,13H,2-4,9-10H2,1H3 |
Clave InChI |
LYLSCFUAIGWHHI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


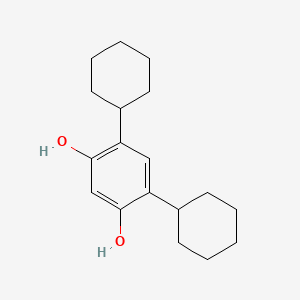
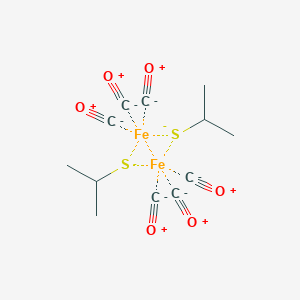
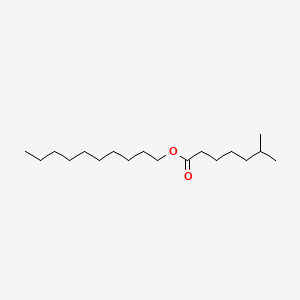
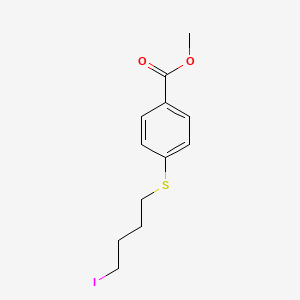




![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
